Regioisomeric Scaffold Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole as a Baseline for Anti-Staphylococcal Activity
The title compound is built on a 1,3,4-oxadiazole scaffold, which in published SAR studies was found to be completely inactive (MIC >256 µg/mL) when substituted with simple aryl groups (phenyl, p-CF3-phenyl, p-tBu-phenyl) [1]. The most active 1,2,4-oxadiazole regioisomer (compound II.c) achieved an MIC of 0.5–1 µg/mL [1]. This establishes a clear differentiation landscape: a 1,3,4-oxadiazole core requires non-aromatic substitution (such as the benzylsulfanyl group in CAS 941985-54-2) to potentially overcome the inherent inactivity of this regioisomer. The title compound is therefore not a '1,3,4-oxadiazole' in the same sense as previously inactive analogs; it is a 5-thioether-substituted 1,3,4-oxadiazole, a sub-class with a distinct pharmacophoric profile not represented in the baseline data.
| Evidence Dimension | In vitro antibacterial activity (MIC) against drug-resistant S. aureus |
|---|---|
| Target Compound Data | Not available; study of this compound's MIC has not been published in the open literature. |
| Comparator Or Baseline | 1,3,4-oxadiazole series (compounds III.a–c) with simple aryl substituents: MIC >256 µg/mL against ATCC 29213, SF8300 (MRSA), and ST20171643 (daptomycin-resistant). 1,2,4-oxadiazole compound II.c: MIC 0.5–1 µg/mL. |
| Quantified Difference | >256-fold difference between inactive 1,3,4-oxadiazole regioisomers and the active 1,2,4-oxadiazole lead compound II.c. |
| Conditions | Broth microdilution assay per CLSI guidelines; S. aureus ATCC 29213 (MSSA), SF8300 (MRSA), ST20171643 (daptomycin-resistant). |
Why This Matters
This publicly available data demonstrates that unsubstituted 1,3,4-oxadiazole analogs are not viable alternatives, justifying procurement of this uniquely substituted 5-benzylsulfanyl derivative for exploration of the 1,3,4-oxadiazole chemical space.
- [1] Barbier, T.; et al. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules 2022, 27, 6619. View Source
